Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate

HCV NS3 Protease Enzyme Inhibition Structure-Activity Relationship (SAR)

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate (CAS 1804129-42-7) is a chiral, non-racemic, α,α-difluoro-β-amino acid ester building block featuring a conformationally constrained cyclopropyl group. Its molecular formula is C₈H₁₃F₂NO₂ with a molecular weight of 193.19 g/mol.

Molecular Formula C8H13F2NO2
Molecular Weight 193.19 g/mol
Cat. No. B13290623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate
Molecular FormulaC8H13F2NO2
Molecular Weight193.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C1CC1)N)(F)F
InChIInChI=1S/C8H13F2NO2/c1-2-13-7(12)8(9,10)6(11)5-3-4-5/h5-6H,2-4,11H2,1H3
InChIKeyFUXGVRKVVNOUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Technical Overview: Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate (CAS 1804129-42-7)


Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate (CAS 1804129-42-7) is a chiral, non-racemic, α,α-difluoro-β-amino acid ester building block featuring a conformationally constrained cyclopropyl group. Its molecular formula is C₈H₁₃F₂NO₂ with a molecular weight of 193.19 g/mol . This compound belongs to the broader class of difluoroalkylcyclopropyl amino acid derivatives, which have been established as crucial intermediates in the synthesis of potent viral protease inhibitors, most notably for Hepatitis C Virus (HCV) [1]. The presence of the gem-difluoro motif adjacent to the amino acid core is a key structural determinant, imparting unique electronic properties and metabolic stability that differentiate it from non-fluorinated or mono-fluorinated analogs [2].

HCV NS3/4A protease inhibitor synthesis workflow
Chiral, non-racemic difluoro-β-amino acid ester scaffold
Conformationally constrained cyclopropyl & difluoromethyl motif

Procurement Risk Analysis: Why In-Class Substitution of Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Is Not Feasible


Generic substitution of Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate with simpler β-amino acid esters is not scientifically justifiable due to the unique synergistic effects of its structural components. The combination of the α,α-gem-difluoro motif and the cyclopropyl ring is not merely additive; it creates a distinct stereoelectronic environment. The difluoromethyl group acts as a polarized hydrogen-bond donor, which is not a property of the corresponding CH₃ or CF₃ analogs [1]. Furthermore, the cyclopropyl ring imposes conformational rigidity that can dramatically alter binding kinetics and metabolic pathways compared to more flexible alkyl chains [2]. Therefore, attempts to replace this compound with a cheaper, non-fluorinated or non-cyclopropyl analog (e.g., ethyl 3-amino-butanoate) would be expected to result in a complete loss of the targeted molecular interactions and pharmacokinetic profile, leading to experimental failure or development setbacks.

Target Motif
α,α-Difluoro-β-amino ester Acts as a polarized hydrogen-bond donor pharmacophore.
Substitution Risk
CH₃ or CF₃ analogs May lose hydrogen-bond donor capacity and binding potency; structure-activity relationship may shift significantly. Reported 13- to 17-fold potency drop in comparator assays
Target Motif
Constrained cyclopropyl ring Imposes conformational rigidity and defined stereochemistry.
Substitution Risk
Acyclic β-amino acid esters Lack pre-organized binding conformation; predicted loss of target binding affinity context. Conformational constraint is a critical determinant for peptidomimetic design
Target Motif
Gem-difluoro substitution Reported to support metabolic stability by blocking oxidative metabolism.
Substitution Risk
Non-fluorinated alkyl analogs Metabolic stability profile may shift; susceptibility to rapid oxidative metabolism may increase. Class-level ADME context requires review

Quantitative Differentiation: Evidence-Based Selection Guide for Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate


Superior Enzyme Inhibitory Potency Conferred by Difluoromethyl Moiety

The α,α-difluoromethyl group, a key feature of the target compound, acts as a hydrogen-bond donor, significantly enhancing enzyme inhibitory potency. In a direct head-to-head comparison of tripeptide HCV NS3 protease inhibitors, the difluoromethyl cyclopropyl amino acid analog (Compound 18) exhibited an IC₅₀ of 0.8 nM, which is 13-fold more potent than the corresponding methyl analog (IC₅₀ = 10 nM) and 17-fold more potent than the trifluoromethyl analog (IC₅₀ = 14 nM) [1].

Enzyme Inhibitory Potency
Head-to-head comparison
13- to 17-fold more potent than CH₃ & CF₃ analogs
CHF₂ (Target)
CH₃
CF₃
Supports difluoromethyl as binding pharmacophore context
HCV NS3 protease genotype 1b; IC₅₀ = 0.8 nM for tripeptide containing motif
HCV NS3 Protease Enzyme Inhibition Structure-Activity Relationship (SAR)

Enhanced Metabolic Stability in Human Liver Microsomes

The inclusion of the difluoromethyl group and the cyclopropyl ring is reported to enhance metabolic stability. While specific head-to-head data for the exact target compound is not publicly available, class-level inference from closely related difluoroalkylcyclopropyl amino acid derivatives indicates a significant advantage. For example, a tripeptide inhibitor incorporating this motif showed a metabolic stability in human liver microsomes (HLM) with 78% ± 1.2% of the parent compound remaining after a 1-hour incubation [1]. This is consistent with the established role of gem-difluoro substitution in blocking oxidative metabolism at the adjacent carbon [2].

Metabolic Stability
Class-level inference
78% ± 1.2% parent remaining after 1h
78% HLM stability
Reported ADME stability context; supports differentiation from non-fluorinated analogs
Human liver microsomes, 1-hour incubation at 37°C; class-level inference from closely related derivatives
ADME Metabolic Stability Drug Metabolism

Conformational Rigidity and Defined Stereochemistry for Target Engagement

The cyclopropyl ring imposes conformational constraints on the amino acid backbone, which is a key design element for peptidomimetic inhibitors. In the synthesis of Glecaprevir, a potent HCV NS3/4A protease inhibitor (IC₅₀ = 3.5-11.3 nM across genotypes), the use of a chiral, non-racemic (1R,2R)-difluoromethyl cyclopropyl amino acid derivative (closely related to the target compound) was essential. The stereochemistry was resolved and confirmed, and the rigid macrocyclic structure was critical for achieving potent, pan-genotypic activity [1]. In contrast, a more flexible analog (e.g., an acyclic β-amino acid) would lack this pre-organized binding conformation, which is expected to result in a significant loss in binding affinity.

Conformational Rigidity
Class-level inference
Pre-organized binding conformation context
3.5-11.3 nM Glecaprevir IC₅₀
Supports chiral, non-racemic synthesis strategy for target engagement
Glecaprevir uses (1R,2R)-difluoromethyl cyclopropyl amino acid; pan-genotypic activity context
Conformational Analysis Stereochemistry Peptidomimetics

Utility as a Key Intermediate in Scalable, Enantioselective Syntheses

The target compound is a critical building block for complex molecules, and its value is demonstrated by its role in established large-scale synthetic routes. Patents and publications describe robust, scalable methods for synthesizing enantioenriched difluoroalkylcyclopropyl amino acids and esters, including the use of enzymatic resolution to achieve high enantiomeric excess (ee) [1]. For example, a multi-kilogram synthesis of Glecaprevir relied on a chiral (1R,2R)-amino acid intermediate derived from this class of compounds, with the overall process achieving >99.5% ee after resolution [2]. This established route reduces the risk and cost associated with developing a de novo synthesis for a research program.

Synthetic Scalability
Method context
Established enantioselective routes to >99.5% ee
>99.5% enantiomeric excess
Supply-chain reliability context for advanced research phases
Multi-kilogram route demonstrated via enzymatic resolution; supports process-fit evaluation
Process Chemistry Asymmetric Synthesis Scale-up

Validated Application Scenarios for Ethyl 3-Amino-3-cyclopropyl-2,2-difluoropropanoate Procurement


Design and Synthesis of Next-Generation HCV Protease Inhibitors

This compound is the preferred choice for medicinal chemistry programs targeting the HCV NS3/4A protease. The evidence shows that incorporating the difluoromethyl cyclopropyl amino acid motif directly leads to a 13- to 17-fold improvement in enzyme inhibitory potency compared to methyl or trifluoromethyl analogs [1]. This is the primary differentiator for researchers aiming to improve upon the potency of existing clinical candidates like Glecaprevir. Procurement of this building block is justified by the potential to create novel, patentable inhibitors with superior activity.

Scaffold for Conformationally Constrained Peptidomimetics

The cyclopropyl ring provides conformational rigidity, which is a key requirement for potent peptidomimetic drug candidates. The established use of this motif in the large-scale synthesis of Glecaprevir [2] validates its utility in creating molecules with a pre-organized binding conformation. This makes the compound a high-value reagent for any project where reducing the entropic penalty of binding is a design goal, such as for protease inhibitors or other enzyme active-site inhibitors.

Investigating Hydrogen-Bond Donor Pharmacophores

The unique property of the α,α-difluoromethyl group to act as a hydrogen-bond donor, while being chemically stable, differentiates this building block from its CH₃ and CF₃ counterparts [1]. This compound is an ideal tool for structure-based drug design where a polarized C-H bond can be leveraged to form a non-canonical hydrogen bond with a target protein, potentially unlocking new binding pockets or improving selectivity.

Large-Scale Process Development and Preclinical Manufacturing

For projects that have advanced beyond hit identification, this building block offers a defined path to scale-up. The existence of patented, enantioselective enzymatic routes for its synthesis [3] reduces process development time and mitigates supply chain risk. This is a key procurement advantage over other unique building blocks that lack published, scalable synthetic methods, making this compound a more reliable choice for IND-enabling studies.

Application
Selection Property
Validation Focus
HCV NS3/4A protease inhibitor design
Difluoro pharmacophore fit
Potency comparison review
Peptidomimetic scaffold synthesis
Cyclopropyl conformation constraint
Binding affinity context
Hydrogen-bond donor pharmacophore investigation
Structure-based design context
Selectivity profiling
Preclinical process development
Enantioselective route context
Process reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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